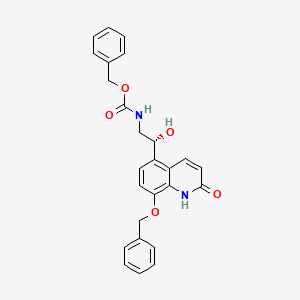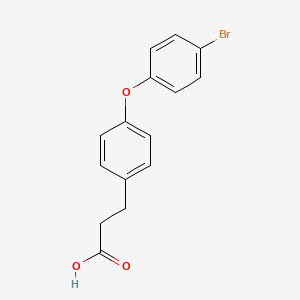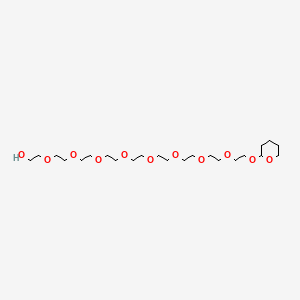
lithium pyridin-3-ylzinc(II) bromide chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium pyridin-3-ylzinc(II) bromide chloride is a complex organometallic compound that combines lithium, zinc, bromide, and chloride with a pyridine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium pyridin-3-ylzinc(II) bromide chloride typically involves the reaction of pyridine with zinc bromide and lithium chloride. One common method is to dissolve zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF), and then add pyridine to the solution. Lithium chloride is then introduced to the mixture, resulting in the formation of the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium pyridin-3-ylzinc(II) bromide chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridine ligand can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The zinc center in the compound can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other nucleophiles such as amines or phosphines. The reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed from the coupling of the pyridine ligand with an aryl boronic acid.
Aplicaciones Científicas De Investigación
Lithium pyridin-3-ylzinc(II) bromide chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological and Medical Research: While specific applications in biology and medicine are less documented, organozinc compounds are generally investigated for their potential therapeutic properties and as tools in biochemical research.
Mecanismo De Acción
The mechanism by which lithium pyridin-3-ylzinc(II) bromide chloride exerts its effects depends on the specific reaction or application. In catalysis, the zinc center can coordinate with substrates, facilitating their transformation through various pathways such as oxidative addition, reductive elimination, and transmetalation. The pyridine ligand can stabilize the zinc center and influence its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium pyridin-2-ylzinc(II) bromide chloride
- Lithium pyridin-4-ylzinc(II) bromide chloride
- Lithium phenylzinc(II) bromide chloride
Uniqueness
Lithium pyridin-3-ylzinc(II) bromide chloride is unique due to the position of the pyridine ligand, which can influence the electronic properties and reactivity of the compound. The 3-position on the pyridine ring provides a different steric and electronic environment compared to the 2- or 4-positions, potentially leading to different reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C5H4BrClLiNZn |
|---|---|
Peso molecular |
265.8 g/mol |
Nombre IUPAC |
lithium;zinc;3H-pyridin-3-ide;bromide;chloride |
InChI |
InChI=1S/C5H4N.BrH.ClH.Li.Zn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;2*1H;;/q-1;;;+1;+2/p-2 |
Clave InChI |
ALOXKWZVEKNNPU-UHFFFAOYSA-L |
SMILES canónico |
[Li+].C1=C[C-]=CN=C1.[Cl-].[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)

![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)


![tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11827488.png)
![1-Tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827492.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B11827500.png)
![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)

